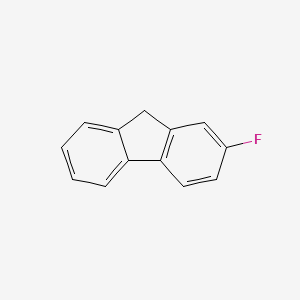

2-Fluorofluorene

Description

The exact mass of the compound 2-Fluorofluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluorofluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluorofluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIZQTUUCRVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286915 | |

| Record name | 2-Fluorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-43-1 | |

| Record name | 343-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluorofluorene synthesis from fluorene

An In-depth Technical Guide to the Synthesis of 2-Fluorofluorene from Fluorene

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluorofluorene, a key fluorinated aromatic building block, serves as a precursor for a variety of functional materials and pharmaceutical intermediates. This guide provides a comprehensive, in-depth analysis of the primary synthetic routes to 2-fluorofluorene, starting from the readily available hydrocarbon, fluorene. We will dissect two principal strategies: a classical, multi-step pathway leveraging the Balz-Schiemann reaction for ultimate regiochemical control, and a more direct, modern approach using electrophilic fluorinating agents. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to guide successful synthesis.

Strategic Overview: Navigating the Path to 2-Fluorofluorene

The synthesis of 2-fluorofluorene from fluorene presents a classic challenge in aromatic chemistry: how to selectively introduce a single fluorine atom at the C2 position. Two divergent strategies are prominent:

-

Route A: Indirect Synthesis via Diazotization (The Balz-Schiemann Pathway) : This is the most reliable and established method for achieving high regioselectivity. It is a three-step sequence that installs a functional group "handle" (a nitro group) which is then converted to the desired fluorine atom.

-

Nitration: Electrophilic nitration of fluorene to yield 2-nitrofluorene.

-

Reduction: Reduction of the nitro group to form 2-aminofluorene.

-

Diazotization & Fluorination: Conversion of the amine to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source (the Balz-Schiemann reaction) to yield 2-fluorofluorene.

-

-

Route B: Direct Electrophilic Fluorination : This approach attempts to directly substitute a hydrogen atom on the fluorene ring with fluorine using a powerful, modern electrophilic fluorinating agent (an "F+" source). While attractive for its brevity, this route is plagued by challenges in controlling the position of fluorination.

For applications demanding high isomeric purity, Route A is unequivocally the superior and recommended strategy . The rationale is straightforward: the directing effects in the initial nitration step are well-understood and controllable, and the subsequent transformations are specific to the C2 position. Direct fluorination, conversely, often results in a mixture of 2-fluoro- and 4-fluorofluorene isomers, which can be difficult to separate.[2]

The Gold Standard: Multi-Step Synthesis via the Balz-Schiemann Reaction

This pathway offers unparalleled control over the final product's constitution. Each step is a well-established, high-yielding transformation in organic synthesis.

Step 1: Electrophilic Nitration of Fluorene

The initial step involves the regioselective introduction of a nitro group onto the fluorene backbone.

-

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution. The biphenyl system of fluorene directs incoming electrophiles to the positions para to the bridge connecting the two phenyl rings, namely the C2 and C7 positions. Under mild, controlled conditions, mono-nitration is favored, yielding 2-nitrofluorene as the major product.[3] Using harsher conditions or excess nitrating agent can lead to the formation of dinitro products like 2,7-dinitrofluorene and 2,5-dinitrofluorene.[3]

-

Experimental Protocol: Synthesis of 2-Nitrofluorene

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve fluorene (1.0 eq) in glacial acetic acid.

-

While maintaining the temperature below 10 °C, slowly add a solution of concentrated nitric acid (1.1 eq) dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude 2-nitrofluorene can be purified by recrystallization from ethanol or acetic acid to yield a cream-colored solid.[4][5]

-

Step 2: Reduction of 2-Nitrofluorene to 2-Aminofluorene

The nitro group is a versatile precursor that is readily reduced to a primary amine.

-

Mechanistic Insight : Several methods are effective for the reduction of aromatic nitro compounds. Classical methods include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).[6] A particularly clean and efficient method described in the literature for this specific transformation uses zinc dust with calcium chloride in a nearly neutral medium, which can achieve almost quantitative yields.[6] Catalytic hydrogenation (e.g., H₂ over Pd/C) is also a highly effective and clean alternative.

-

Experimental Protocol: Synthesis of 2-Aminofluorene

-

Suspend 2-nitrofluorene (1.0 eq) in a suitable solvent such as ethanol.

-

Add zinc dust (5-10 eq) and a solution of calcium chloride (2-3 eq) in water.

-

Heat the mixture to reflux and stir vigorously for 2-3 hours. The disappearance of the yellow color of the nitro compound indicates the progress of the reaction.[6]

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the zinc solids.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-aminofluorene, which can be purified by recrystallization to afford a white to tan solid.[7][8]

-

Step 3: The Balz-Schiemann Reaction

This is the key fluorination step, converting the precisely positioned amino group into a fluorine atom. It is a two-stage process within a single reaction sequence.

-

Mechanistic Insight :

-

Diazotization : The primary aromatic amine (2-aminofluorene) reacts with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[9][10] When fluoroboric acid (HBF₄) is used as the acid, the resulting aryl diazonium cation forms a stable, often isolable, tetrafluoroborate salt (ArN₂⁺ BF₄⁻).[11][12] This step must be performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.

-

Thermal Decomposition : The isolated and dried diazonium tetrafluoroborate salt is gently heated.[11] This induces the elimination of nitrogen gas (a thermodynamically highly favorable process) and boron trifluoride (BF₃), while the fluoride from the BF₄⁻ counter-anion attacks the resulting aryl cation (or participates in a related radical mechanism) to form the desired aryl fluoride.[11][13]

-

-

Experimental Protocol: Synthesis of 2-Fluorofluorene

-

Suspend 2-aminofluorene (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF₄, ~4 eq) in a beaker, and cool the mixture to 0 °C in an ice-salt bath.

-

While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring in the cold for 30 minutes. A precipitate of fluorene-2-diazonium tetrafluoroborate will form.

-

Collect the precipitate by vacuum filtration, wash it with cold dilute HBF₄, then with cold methanol, and finally with cold diethyl ether.

-

Dry the diazonium salt thoroughly under vacuum. Caution: While more stable than other diazonium salts, dried diazonium salts can be explosive and should be handled with care behind a blast shield.

-

Place the dried, powdered salt in a flask and heat it gently (often under vacuum or in an inert, high-boiling solvent like xylene) until the evolution of nitrogen gas ceases.

-

The resulting crude product can be purified by steam distillation, extraction into an organic solvent, followed by column chromatography or recrystallization to yield pure 2-fluorofluorene.

-

An Alternative Approach: Direct Electrophilic Fluorination

The development of powerful electrophilic fluorinating agents, particularly those with N-F bonds, offers a conceptually simpler, one-step route to fluorinated arenes.[14][15]

-

Mechanistic Insight & Causality : Reagents like Selectfluor (F-TEDA-BF₄) act as a source of an electrophilic fluorine ("F+").[16] The reaction with fluorene is an electrophilic aromatic substitution. However, as with nitration, the electronic properties of fluorene direct the incoming electrophile to multiple positions. Fluorination with various N-F reagents has been shown to produce a mixture of 2-fluorofluorene and 4-fluorofluorene, typically in a ratio of approximately 1.7-2.4 : 1.[2] This lack of selectivity is the primary drawback, as it necessitates chromatographic separation of the isomers, which can be challenging and costly at scale.

-

General Protocol Outline: Direct Fluorination

-

Dissolve fluorene (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile.

-

Add the electrophilic fluorinating agent, for example, Selectfluor (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by GC-MS or TLC).

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

The crude product mixture is then concentrated and subjected to purification by column chromatography on silica gel to separate the 2-fluoro and 4-fluoro isomers.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route is ultimately dictated by the specific requirements of the project, with purity being the most critical differentiator.

| Parameter | Route A: Balz-Schiemann Pathway | Route B: Direct Electrophilic Fluorination |

| Regioselectivity | Excellent; yields exclusively the 2-isomer. | Poor; yields a mixture of 2- and 4-isomers.[2] |

| Number of Steps | Three (Nitration, Reduction, Diazotization/Fluorination) | One |

| Overall Yield | Moderate to Good (typically 40-60% over 3 steps) | Moderate (yield of desired 2-isomer is lower due to mixture) |

| Key Challenges | Handling of potentially explosive diazonium intermediate; multiple steps. | Separation of constitutional isomers; cost of fluorinating agent. |

| Ideal Application | Synthesis of high-purity 2-fluorofluorene for pharmaceutical or high-performance materials applications. | Rapid generation of a mixed-isomer sample for screening or when separation is feasible. |

Conclusion

While direct fluorination represents a more atom-economical and shorter path on paper, the synthesis of regiochemically pure 2-fluorofluorene from fluorene is best accomplished through the classical, multi-step Balz-Schiemann pathway. This route provides absolute control over the position of fluorination by leveraging the well-defined directing effects of the fluorene nucleus in an initial nitration step, followed by robust and high-fidelity chemical transformations. The causality behind this choice is clear: the upfront investment in a multi-step synthesis is rewarded with a pure, single-isomer product, obviating the difficult and often inefficient purification challenges associated with the direct fluorination approach. For researchers and developers in fields where structural precision is paramount, the Balz-Schiemann reaction remains the authoritative and recommended method.

References

-

Iskra, J., Stavber, S., & Zupan, M. (2008). Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Collection of Czechoslovak Chemical Communications, 73(12), 1671–1680. [Link]

-

Senior, J. K. (1922). THE REDUCTION OF 2-NITROFLUORENE. Journal of the American Chemical Society, 44(5), 1136–1139. [Link]

-

Morgan, G. T., & Thomason, R. W. (1926). CCCLV.—Nitration of fluorene. 2 : 5-Dinitrofluorene. Journal of the Chemical Society (Resumed), 2691. [Link]

-

Horizons Incorporated. (1969). New Diazo Process. Defense Technical Information Center. [Link]

-

Newman, M. S., & Boden, H. (1961). 2,4,7-Trinitrofluorenone. Organic Syntheses, 41, 102. [Link]

-

Anantakrishnan, S. V., & Hughes, E. D. (1935). 381. Substitution in polycyclic systems. Part I. The nitration of fluorene and 9-bromofluorene. Journal of the Chemical Society (Resumed), 1607. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrofluorene. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Database. [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Grokipedia. [Link]

-

Cislak, F. E., Eastman, I. M., & Senior, J. K. (1927). THE REDUCTION OF 2-NITROFLUORENE. Journal of the American Chemical Society, 49(10), 2592–2595. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorofluorene. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Wikipedia. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

-

Royal Society of Chemistry. (2014). Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Chemical Communications. [Link]

-

University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. UCI Department of Chemistry. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College Chemistry Department. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Royal Society of Chemistry. (2012). Fluorine on fluorenes. Organic & Biomolecular Chemistry. [Link]

-

Belfield, K. D., et al. (2007). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry, 18(5), 1664–1673. [Link]

-

Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

- Google Patents. (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.

-

National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Baudoux, J., & Cahard, D. (2007). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Fluorene synthesis. Organic Chemistry Portal. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

ResearchGate. (2018). Direct Fluorination: A “New” Approach to Fluorine Chemistry. ResearchGate. [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

-

Wikipedia. (n.d.). 2-Aminofluorene. Wikipedia. [Link]

-

SlideShare. (n.d.). Diazotization Titration or Nitrite Titration. SlideShare. [Link]

-

MySkinRecipes. (n.d.). 2-Aminofluorene. MySkinRecipes. [Link]

-

YouTube. (2017). Balz-Schiemann Reaction. YouTube. [Link]

-

Wikipedia. (n.d.). Fluorene. Wikipedia. [Link]

-

ResearchGate. (n.d.). Fluorine on Fluorenes. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminofluorene. PubChem Compound Database. [Link]

-

Fletcher, T. L., Taylor, M. E., & Dahl, A. W. (1957). DERIVATIVES OF FLUORENE. I. N-SUBSTITUTED 2-AMINOFLUORENE AND 2-AMINOFLUORENONE. The Journal of Organic Chemistry, 22(1), 83–86. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chlorofluorene. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

ResearchGate. (2019). Diazotization of 2‐aminobenzamides. ResearchGate. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. [Link]

-

Wiley-VCH. (n.d.). 2-Nitrofluorene. SpectraBase. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. CCCC 2008, Volume 73, Issue 12, Abstracts pp. 1671-1680 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. CCCLV.—Nitration of fluorene. 2 : 5-Dinitrofluorene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 8. 2-Aminofluorene [myskinrecipes.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. grokipedia.com [grokipedia.com]

- 12. byjus.com [byjus.com]

- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 15. organicreactions.org [organicreactions.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Electrophilic Fluorination of 9H-Fluorene

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, profoundly altering the physicochemical and biological properties of the parent compound.[1][2] The 9H-fluorene scaffold, a privileged structure in its own right, serves as a critical building block for a range of functional materials and pharmacophores.[3][4] This guide provides a comprehensive technical overview of the electrophilic fluorination of 9H-fluorene. We will delve into the underlying reaction mechanisms, explore the regiochemical outcomes, and present a comparative analysis of the most effective N-F fluorinating agents. Detailed, field-tested protocols for key reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are provided to equip researchers and drug development professionals with the practical knowledge required to successfully synthesize fluorinated fluorene derivatives.

Introduction: The Strategic Value of Fluorinated Fluorenes

The strategic incorporation of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of organic molecules.[1][2] When applied to the 9H-fluorene framework, these benefits are amplified. Fluorinated fluorenes are pivotal intermediates in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and as precursors for complex polycyclic aromatic hydrocarbons.[3][5] In the pharmaceutical landscape, the fluorene moiety is present in a variety of bioactive compounds, and the ability to selectively fluorinate this core opens new avenues for drug design and optimization.

This guide moves beyond a simple recitation of procedures. It aims to provide a causal understanding of the electrophilic fluorination process as applied to 9H-fluorene, explaining the factors that govern success, from reagent selection to predicting the site of fluorination.

The Mechanism of Electrophilic Aromatic Fluorination

Electrophilic fluorination is a direct method for creating a carbon-fluorine bond by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+").[1][6] For aromatic systems like fluorene, the reaction proceeds via a classical Electrophilic Aromatic Substitution (SEAr) mechanism.

The prevailing mechanistic model involves the following key steps:

-

Attack on the Electrophile: The π-system of the fluorene ring acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent.

-

Formation of the Sigma Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation and Re-aromatization: A base (often the solvent or the conjugate base of the N-F reagent) abstracts a proton from the carbon atom bearing the new fluorine substituent, restoring the aromaticity of the ring and yielding the final fluorinated product.

Kinetic isotope effect studies (kH/kD) for the fluorination of aromatic compounds with N-F reagents show values close to 1.0, indicating that the final deprotonation step is not rate-limiting.[7] The initial attack on the fluorine electrophile is the decisive step that dictates the reaction's rate and regioselectivity.

Caption: Figure 1: SEAr Mechanism for Fluorene Fluorination.

Regioselectivity: Predicting the Site of Fluorination

In electrophilic substitutions of 9H-fluorene, the reaction does not occur randomly. The inherent electronic properties of the molecule direct the incoming electrophile to specific positions. Functionalization primarily occurs at the C2, C7, and C4 positions.[8][9] This preference is governed by the positions of highest HOMO (Highest Occupied Molecular Orbital) electron density, which are the most nucleophilic sites.

Studies comparing various electrophilic reactions on fluorene reveal a consistent pattern. Fluorination with reagents like Selectfluor®, as well as nitration, favors substitution at the C2 and C4 positions.[8] In contrast, chlorination and bromination predominantly yield the 2-substituted product.

Table 1: Regioselectivity in Electrophilic Substitution of 9H-Fluorene

| Reaction | Reagent(s) | Major Product(s) | Typical Ratio (approx.) | Reference(s) |

| Fluorination | Selectfluor® in Acetonitrile | 2-Fluoro & 4-Fluoro | 2 : 1 | |

| Fluorination | Selectfluor® in TFA | 2-Fluoro & 4-Fluoro | 1.2 : 1 | [10] |

| Nitration | HNO₃ / Ac₂O | 2-Nitro | N/A | |

| Chlorination | Cl₂ / CCl₄ | 2-Chloro | Major Product | [8] |

| Bromination | Br₂ / CCl₄ | 2-Bromo | Major Product | [8] |

This data underscores the importance of understanding the substrate's electronic landscape. For electrophilic fluorination, a mixture of isomers is expected, with the 2-fluoro derivative typically being the major product.

Field-Proven Reagents and Protocols

While many electrophilic fluorinating agents exist, N-F class reagents have become the industry standard due to their efficacy, stability, and comparative safety.[1][6] We will focus on the two most prominent examples: Selectfluor® and NFSI.

Selectfluor® (F-TEDA-BF₄)

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, is a highly effective, stable, and easy-to-handle crystalline solid.[11][12] It is a powerful electrophilic fluorine donor and also a strong oxidant.[13][14] Its solubility is generally limited to polar solvents like acetonitrile, DMF, and water.[14]

Caption: Figure 2: Workflow for Fluorene Fluorination with Selectfluor®.

Protocol 1: Monofluorination of 9H-Fluorene with Selectfluor®

-

Materials: 9H-Fluorene, Selectfluor® (F-TEDA-BF₄), Acetonitrile (anhydrous), Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9H-fluorene (1.0 eq).

-

Dissolve the fluorene in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add Selectfluor® (1.1 eq) to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is observed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the 2-fluoro and 4-fluoro isomers from unreacted starting material and baseline impurities.

-

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another bench-stable, crystalline, and widely used electrophilic fluorinating agent.[15][16] Compared to Selectfluor®, it is generally considered a milder reagent and has the advantage of being soluble in a broader range of common organic solvents, including THF, DCM, and toluene.[17][18] This versatility can be crucial for substrates with limited solubility. NFSI can also act as an oxidant or a source for the phenylsulfonyl group under certain conditions.[15][19]

Protocol 2: General Protocol for Aromatic Fluorination with NFSI

-

Materials: 9H-Fluorene, N-Fluorobenzenesulfonimide (NFSI), Dichloromethane (DCM) or Acetonitrile (anhydrous), Saturated Sodium Bicarbonate solution, Deionized Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 9H-fluorene (1.0 eq) in anhydrous DCM or acetonitrile.

-

Add NFSI (1.2 eq) to the solution.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. The reaction is typically slower than with Selectfluor® and may require extended reaction times (24-48 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude material via silica gel chromatography to isolate the fluorinated products.

-

Comparative Overview of Key Fluorinating Agents

The choice of fluorinating agent is a critical experimental parameter. The following table provides a comparative summary to guide selection.

Table 2: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Acronym / Name | Key Properties | Typical Solvents |

| Selectfluor® | F-TEDA-BF₄ | Crystalline, stable, non-hygroscopic.[14] Powerful "F+" donor and strong oxidant.[13] | Acetonitrile, DMF, Water[14] |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline, bench-stable.[15] Milder than Selectfluor®. Soluble in many organic solvents.[18] | DCM, THF, Acetonitrile, Toluene[18] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective N-F reagent.[6] | Organic Solvents |

Conclusion and Outlook

The electrophilic fluorination of 9H-fluorene is a reliable and scalable method for producing valuable monofluorinated derivatives. A thorough understanding of the SEAr mechanism and the electronic factors governing regioselectivity is essential for predicting and controlling the reaction outcome, which typically yields a mixture of 2- and 4-fluoro-9H-fluorene. Reagents like Selectfluor® and NFSI offer robust, field-proven protocols suitable for both academic research and industrial drug development. By carefully selecting the reagent, solvent, and reaction conditions, researchers can effectively access these important fluorinated building blocks, paving the way for new discoveries in materials science and medicinal chemistry.

References

- Frohn, H., & Bardin, V. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- Iskra, J., Stavber, S., & Zupan, M. (2008). Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Journal of the Brazilian Chemical Society.

- Lee, E., & Hooker, J. M. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.

- Stavber, S., Zupan, M., Jereb, M., & Zupan, B. (2004). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4. Journal of the Chemical Society, Perkin Transactions 2.

- Sy, S., & Gandon, V. (2017). Fluorine on fluorenes. Organic & Biomolecular Chemistry.

-

Grokipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- Rizzo, F., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry.

- Friščić, T., & James, S. L. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry.

- Sreejith, S., et al. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Crystal Growth & Design.

- Wang, L., et al. (2008).

-

Organic Chemistry Portal. (n.d.). Fluorene synthesis. Retrieved from [Link]

-

CHEMWELLS. (n.d.). N-Fluorobenzenesulfonimide_Highly Effective Fluorinating Agent. Retrieved from [Link]

-

Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

- Stavber, S., & Zupan, M. (2012).

-

Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

- Lee, J., et al. (2017). Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. Polymers.

- Jäger, C., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen.

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 9,9-difluoro-9H-fluorene. Retrieved from [Link]

- Lee, S., et al. (2021).

- Hsieh, H., et al. (2021).

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene‐9‐carboxylic acid. Retrieved from [Link]

- Han, J., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.

-

ResearchGate. (n.d.). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from [Link]

- Han, J., et al. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules.

- Burkart, M. D., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.

- Rizzo, F., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism.

-

ResearchGate. (n.d.). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]

- Kitamura, T., et al. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH.

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine on fluorenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectfluor - Wikipedia [en.wikipedia.org]

- 12. Selectfluor [commonorganicchemistry.com]

- 13. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SelectFluor - Enamine [enamine.net]

- 15. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N -氟苯磺酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. brynmawr.edu [brynmawr.edu]

- 18. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 19. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

An In-Depth Technical Guide to 2-Fluorofluorene (CAS No. 343-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorofluorene, a fluorinated polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, provides a validated synthesis protocol, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the reactivity of the 2-Fluorofluorene scaffold and discusses its current and potential applications, particularly as a key building block in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Core Properties

2-Fluorofluorene (CAS No. 343-43-1) is a derivative of the tricyclic aromatic hydrocarbon fluorene, distinguished by the substitution of a fluorine atom at the C2 position.[1] The introduction of fluorine, the most electronegative element, into the fluorene backbone imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, pKa, and binding interactions with biological targets.[2][3][4] Consequently, 2-Fluorofluorene serves as a crucial synthon for creating complex molecular architectures with potentially enhanced pharmacological profiles.

Physicochemical and Structural Data

The core properties of 2-Fluorofluorene are summarized in the table below, providing essential data for laboratory use and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 343-43-1 | [1] |

| Molecular Formula | C₁₃H₉F | [1][5] |

| Molecular Weight | 184.21 g/mol | [1][5] |

| IUPAC Name | 2-fluoro-9H-fluorene | [5] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 98 °C | [1] |

| Purity | ≥98% (commercially available) | [1] |

| InChI Key | SAKIZQTUUCRVJG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)F | [5] |

Synthesis of 2-Fluorofluorene

The most established and reliable method for the synthesis of 2-Fluorofluorene is the Balz-Schiemann reaction , starting from the commercially available 2-Aminofluorene.[6][7][8][9][10][11] This reaction provides a regioselective method for the introduction of a fluorine atom onto an aromatic ring, a transformation that is often challenging to achieve through direct fluorination due to the high reactivity of fluorinating agents.[10]

Causality of the Balz-Schiemann Reaction

The Balz-Schiemann reaction proceeds in two key stages:

-

Diazotization: The primary aromatic amine (2-Aminofluorene) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[10][12]

-

Fluorination via Thermal Decomposition: The diazonium salt is then exchanged with a non-nucleophilic counter-ion, typically tetrafluoroborate (BF₄⁻) from fluoroboric acid (HBF₄), to form a stable, isolable diazonium tetrafluoroborate salt.[10][12] Gentle heating of this salt causes the decomposition of the diazonium group into nitrogen gas, a thermodynamically favorable process, generating a highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion to yield the desired aryl fluoride.[9][10]

The stability of the diazonium tetrafluoroborate salt is crucial for the success of this reaction, as it allows for its isolation and purification before the final decomposition step, thereby minimizing side reactions.[12]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluorofluorene | C13H9F | CID 241132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 11. youtube.com [youtube.com]

- 12. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to 2-Fluorofluorene: Properties, Synthesis, and Applications

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Fluorofluorene (CAS No. 343-43-1), a critical fluorinated aromatic building block for advanced research. We delve into its core physicochemical properties, spectroscopic signature, a validated synthetic approach, and its strategic applications in the fields of drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound to leverage its unique characteristics in their work. We will move beyond simple data presentation to explain the scientific rationale behind its utility and the experimental methodologies required for its successful application.

The Strategic Importance of the Fluorinated Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structure in both medicinal chemistry and materials science due to its rigid, planar, and electron-rich nature.[1] Its derivatives are known for their excellent photoelectric properties, including high fluorescence quantum yields and charge carrier mobility.[1][2] When this robust scaffold is functionalized with fluorine, its properties are significantly enhanced, making 2-Fluorofluorene a highly valuable synthetic intermediate.

The introduction of a fluorine atom, the most electronegative element, imparts several strategic advantages:

-

In Drug Discovery: Fluorine substitution is a well-established strategy for optimizing drug candidates. It can modulate a molecule's lipophilicity, pKa, and conformational preferences, often leading to improved membrane permeability and bioavailability.[3][4] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life and overall efficacy.[3]

-

In Materials Science: In the context of organic electronics, fluorine atoms lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the conjugated system.[5] This facilitates electron injection and enhances the material's resistance to oxidative degradation, leading to more stable and efficient Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][5]

Therefore, 2-Fluorofluorene is not merely a compound but a strategic component for designing next-generation pharmaceuticals and electronic materials.

Core Physicochemical and Structural Properties

The fundamental identity and characteristics of 2-Fluorofluorene are summarized below. These data are foundational for its use in quantitative experimental design.

Table 1: Chemical Identifiers and Core Data

| Property | Value | Source(s) |

| IUPAC Name | 2-fluoro-9H-fluorene | [6] |

| Synonyms | 2-Fluorofluorene | [6] |

| CAS Number | 343-43-1 | [7] |

| Molecular Formula | C₁₃H₉F | [6] |

| Molecular Weight | 184.21 g/mol | [6] |

| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)F | [7] |

| InChI Key | SAKIZQTUUCRVJG-UHFFFAOYSA-N | [7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Solid, crystalline powder | [7] |

| Appearance | White to off-white/orange | [7] |

| Melting Point | 98 - 102 °C | [7] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as benzene, diethyl ether, and toluene. | [8][9] |

| Acidity (pKa of C9-H) | ~22.6 (in DMSO, for parent fluorene) | [9] |

graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define atom positions C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"]; C7 [pos="2.4,0!", label="C"]; C8 [pos="2.4,-1.5!", label="C"]; C9 [pos="3.6,-0.75!", label="C"]; F10 [pos="4.8,-0.75!", label="F", fontcolor="#EA4335"]; C11 [pos="3.6,0.75!", label="C"]; C12 [pos="0,0!", label="C"]; C13 [pos="-2.4,0!", label="CH₂"];

// Benzene Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzene Ring 2 C5 -- C7; C7 -- C8; C8 -- C9; C9 -- C11; C11 -- C6;

// Fluorine C9 -- F10;

// Bridge C2 -- C13; C13 -- C11;

// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C8; C9 -- C11; }graphy on silica gel to yield 2-bromo-4'-fluorobiphenyl.Step 2: Intramolecular Cyclization to form 2-Fluorofluorene

- Dissolve the 2-bromo-4'-fluorobiphenyl (1.0 eq) in an appropriate solvent such as dichloromethane.

- Add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) (1.2 eq), portion-wise at 0 °C.

- Allow the reaction to stir at room temperature, monitoring its progress by TLC.

- Upon completion, quench the reaction by carefully pouring it into ice-water.

- Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over MgSO₄.

- Concentrate the solvent and purify the crude 2-Fluorofluorene by recrystallization or column chromatography.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"]; // Nodes start [label="Starting Materials\n(Aryl Halide & Boronic Acid)"]; reagents1 [label="Pd(PPh₃)₄ Catalyst\nNa₂CO₃ Base\nToluene/Ethanol"]; suzuki [label="Suzuki Cross-Coupling", style=filled, fillcolor="#FBBC05"]; intermediate [label="Intermediate\n(Substituted Biphenyl)"]; reagents2 [label="Lewis Acid (e.g., AlCl₃)\nDichloromethane"]; cyclization [label="Intramolecular Cyclization", style=filled, fillcolor="#FBBC05"]; crude_product [label="Crude 2-Fluorofluorene"]; purification [label="Purification\n(Chromatography/Recrystallization)"]; final_product [label="Pure 2-Fluorofluorene", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges start -> suzuki; reagents1 -> suzuki; suzuki -> intermediate; intermediate -> cyclization; reagents2 -> cyclization; cyclization -> crude_product; crude_product -> purification; purification -> final_product; }Caption: Generalized workflow for the synthesis of 2-Fluorofluorene.

Applications in Advanced Research and Development

2-Fluorofluorene serves as a versatile building block for creating more complex functional molecules.

Caption: Role of 2-Fluorofluorene as a core building block.

In Drug Discovery

The fluorene scaffold is present in various biologically active compounds. By using 2-Fluorofluorene, medicinal chemists can introduce fluorine into a target molecule to fine-tune its pharmacokinetic and pharmacodynamic profile. For example, it can be a key fragment in the synthesis of inhibitors for enzymes like kinases or in developing agents that intercalate with DNA. [10][11][12]The fluorine atom can form favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein binding pocket) while simultaneously enhancing metabolic stability. [3]

In Materials Science

Fluorene-based polymers are cornerstone materials for organic electronics. [2]2-Fluorofluorene can be polymerized or used as a core for small molecule emitters or hole-transport materials. [1]The electronegative fluorine atom helps to lower the LUMO energy level, which can improve electron injection and transport in n-type or ambipolar organic field-effect transistors (OFETs). [5]Furthermore, the increased photostability and defined solid-state packing often induced by fluorination lead to devices with longer operational lifetimes and higher efficiencies. [5][13]

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of 2-Fluorofluorene is essential. The following guidelines are based on its known hazards. [14]

Table 3: Hazard Identification and GHS Classification

Hazard Statement Description GHS Pictogram H315 Causes skin irritation GHS07 (Exclamation Mark) H319 Causes serious eye irritation GHS07 (Exclamation Mark) H335 May cause respiratory irritation GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

2-Fluorofluorene is a high-value chemical intermediate whose utility is derived from the powerful combination of a rigid, electronically active fluorene core and the unique modulatory properties of the fluorine atom. Its application spans the synthesis of more potent and stable pharmaceuticals to the development of high-performance organic electronic materials. A thorough understanding of its properties, spectroscopic characterization, and safe handling is crucial for any researcher aiming to innovate in these demanding fields.

References

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241132, 2-Fluorofluorene. Retrieved from PubChem. [Link]

Creative Biostructure. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from Creative Biostructure. [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6853, Fluorene. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN105001044A - Synthesis method of 2,7-dichlorofluorene.

Chemical Communications (RSC Publishing). (n.d.). Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Retrieved from Royal Society of Chemistry. [Link]

Wikipedia. (n.d.). 2-Aminofluorene. Retrieved from Wikipedia. [Link]

Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from Sciencemadness. [Link]

Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from Organic Chemistry Portal. [Link]

The Royal Society of Chemistry. (n.d.). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. Retrieved from The Royal Society of Chemistry. [Link]

SpectraBase. (n.d.). 2-Fluoro-9-fluorenone Spectrum. Retrieved from SpectraBase. [Link]

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorine on fluorenes. Retrieved from Royal Society of Chemistry. [Link]

Wikipedia. (n.d.). Fluorene. Retrieved from Wikipedia. [Link]

ResearchGate. (n.d.). Fluorenones with applications in material sciences and organic synthesis. Retrieved from ResearchGate. [Link]

TUE Research Portal. (2009). Fluorene-based materials and their supramolecular properties. Retrieved from TUE. [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5897, 2-Acetylaminofluorene. Retrieved from PubChem. [Link]

PubMed Central (PMC). (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from NIH. [Link]

PrepMate. (n.d.). Interpret the IR spectrum of fluorene. Retrieved from PrepMate. [Link]

ResearchGate. (n.d.). Fluorine on Fluorenes | Request PDF. Retrieved from ResearchGate. [Link]

LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from LinkedIn. [Link]

National Institute of Standards and Technology. (n.d.). Fluorene - NIST WebBook. Retrieved from NIST. [Link]

National Institute of Standards and Technology. (n.d.). 2-Chlorofluorene - NIST WebBook. Retrieved from NIST. [Link]

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from University of Ottawa. [Link]

ResearchGate. (2025, December 16). 2′-Fluorinated nucleoside chemistry for new drug discovery. Retrieved from ResearchGate. [Link]

Xenometrix. (n.d.). Safety Data Sheet: 2-NITROFLUORENE. Retrieved from Xenometrix. [Link]

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

LinkedIn. (n.d.). The Impact of Fluorine in Material Science: Properties and Applications. Retrieved from LinkedIn. [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1539, 2-Aminofluorene. Retrieved from PubChem. [Link]

Chemical Communications (RSC Publishing). (n.d.). Fluorinated organic materials for electronic and optoelectronic applications. Retrieved from Royal Society of Chemistry. [Link]

ScienceDirect. (n.d.). Fluorine NMR. Retrieved from ScienceDirect. [Link]

MDPI. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid. Retrieved from MDPI. [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75547, 2-Hydroxyfluorene. Retrieved from PubChem. [Link]

PubMed. (n.d.). 2'-Fluorinated nucleoside chemistry for new drug discovery. Retrieved from NIH. [Link]

PubMed. (2024, October 1). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from NIH. [Link]

National Institute of Standards and Technology. (n.d.). Fluorene with Water - IUPAC-NIST Solubilities Database. Retrieved from NIST. [Link]

ResearchGate. (n.d.). (PDF) The Reactivity of Fluorine. Retrieved from ResearchGate. [Link]

Chemistry Stack Exchange. (2018, June 29). Reactivity of fluorine compound. Retrieved from Chemistry Stack Exchange. [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. research.tue.nl [research.tue.nl]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. citedrive.com [citedrive.com]

- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2-Fluorofluorene | C13H9F | CID 241132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorene - Wikipedia [en.wikipedia.org]

- 10. 2-Aminofluorene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluorofluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Fluorofluorene. As a key structural motif in various research and development applications, including materials science and drug discovery, a thorough understanding of the spectroscopic signature of 2-Fluorofluorene is paramount. This document details the experimental parameters for acquiring high-resolution spectra, presents a complete assignment of all proton and carbon resonances, and discusses the influence of the fluorine substituent on the chemical shifts and coupling constants. This guide is intended to serve as an authoritative reference for researchers and professionals working with fluorinated aromatic compounds.

Introduction: The Significance of NMR in the Analysis of Fluorinated Aromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For compounds containing fluorine, such as 2-Fluorofluorene, ¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. However, the influence of the highly electronegative fluorine atom extends throughout the molecule, profoundly affecting the ¹H and ¹³C NMR spectra. Understanding these effects is crucial for unambiguous spectral assignment and, consequently, for the confident identification and characterization of fluorinated compounds.

The fluorine nucleus (¹⁹F) has a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies.[2] Its presence introduces heteronuclear coupling to both ¹H and ¹³C nuclei, providing valuable structural information through the measurement of J-coupling constants. These couplings, which can occur over multiple bonds, are invaluable for confirming the proximity of different parts of the molecule to the fluorine substituent.[3][4]

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the fluorene core is used, as illustrated below.

Caption: Molecular structure and atom numbering of 2-Fluorofluorene.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the key steps for obtaining high-quality ¹H and ¹³C NMR spectra of 2-Fluorofluorene.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Fluorofluorene (CAS No: 343-43-1).[5]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex coupling patterns.

-

¹H NMR:

- Pulse Program: Standard single-pulse experiment.

- Acquisition Time: 2-3 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16, depending on the sample concentration.

-

¹³C NMR:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 128-1024, as ¹³C has a low natural abundance.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

For the ¹³C NMR spectrum, perform peak picking to determine the chemical shifts.

Caption: Experimental workflow for NMR analysis of 2-Fluorofluorene.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of 2-Fluorofluorene is characterized by the presence of signals in the aromatic region and a singlet for the methylene protons at the C9 position. The fluorine atom at the C2 position introduces characteristic splitting patterns due to ¹H-¹⁹F coupling. The complete assignment is detailed in the table below, based on data from Lutnaes et al. (2005).[6][7]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | 7.51 | dd | J(H1,H3) = 2.5, J(H1,F) = 9.8 |

| H3 | 7.18 | ddd | J(H3,H4) = 8.2, J(H3,F) = 8.2, J(H3,H1) = 2.5 |

| H4 | 7.73 | dd | J(H4,H3) = 8.2, J(H4,F) = 5.3 |

| H5 | 7.39 | d | J(H5,H6) = 7.4 |

| H6 | 7.32 | t | J(H6,H5) = J(H6,H7) = 7.4 |

| H7 | 7.54 | d | J(H7,H6) = 7.4 |

| H8 | 7.78 | d | J(H8,H7) = 7.4 |

| H9 | 3.87 | s |

Analysis of the ¹H NMR Spectrum:

-

Aromatic Region (7.0 - 8.0 ppm): The protons on the fluorinated ring (H1, H3, and H4) exhibit complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The proton ortho to the fluorine (H1) appears as a doublet of doublets, while the meta proton (H3) is a doublet of doublet of doublets. The proton para to the fluorine (H4) is a doublet of doublets. The protons on the non-fluorinated ring (H5, H6, H7, and H8) show splitting patterns similar to those of unsubstituted fluorene, serving as a useful internal reference.

-

Aliphatic Region (~3.9 ppm): The two protons at the C9 position are chemically equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum of 2-Fluorofluorene is characterized by the direct and long-range effects of the fluorine substituent, which manifest as large one-bond ¹³C-¹⁹F coupling and smaller multi-bond couplings. The complete assignment is provided in the table below, based on data from Lutnaes et al. (2005).[6][7]

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C1 | 111.4 | d | J(C1,F) = 23.6 |

| C2 | 162.2 | d | J(C2,F) = 244.2 |

| C3 | 112.9 | d | J(C3,F) = 24.3 |

| C4 | 120.9 | d | J(C4,F) = 8.0 |

| C4a | 141.0 | d | J(C4a,F) = 1.9 |

| C4b | 143.5 | s | |

| C5 | 127.0 | s | |

| C6 | 127.0 | s | |

| C7 | 125.1 | s | |

| C8 | 119.9 | s | |

| C8a | 141.7 | s | |

| C9 | 36.8 | s | |

| C9a | 139.6 | d | J(C9a,F) = 6.9 |

Analysis of the ¹³C NMR Spectrum:

-

Directly Fluorinated Carbon (C2): The most notable feature is the large one-bond coupling constant (¹JCF) for C2, which is characteristic of a fluorine atom directly attached to an sp²-hybridized carbon. This large splitting results in a doublet for the C2 signal.

-

Carbons in the Fluorinated Ring: The carbons ortho (C1, C3) and meta (C4, C9a) to the fluorine substituent also exhibit smaller but significant couplings (²JCF and ³JCF, respectively), appearing as doublets in the proton-decoupled ¹³C spectrum.

-

Carbons in the Non-fluorinated Ring: The carbons in the unsubstituted ring (C5, C6, C7, C8) and the bridging carbons (C4b, C8a) show chemical shifts that are less affected by the fluorine substituent and generally do not show resolvable coupling to fluorine.

-

Methylene Carbon (C9): The aliphatic carbon at the C9 position appears as a singlet at a characteristic chemical shift for a methylene group in a fluorenyl system.

Comparison with Unsubstituted Fluorene

To highlight the influence of the fluorine substituent, the following table compares the ¹H and ¹³C NMR chemical shifts of 2-Fluorofluorene with those of the parent fluorene molecule. The data for fluorene is sourced from the Biological Magnetic Resonance Bank (BMRB).[8]

| Position | ¹H (Fluorene) (δ, ppm) | ¹H (2-Fluorofluorene) (δ, ppm) | Δδ (ppm) | ¹³C (Fluorene) (δ, ppm) | ¹³C (2-Fluorofluorene) (δ, ppm) | Δδ (ppm) |

| 1 | 7.54 | 7.51 | -0.03 | 125.1 | 111.4 | -13.7 |

| 2 | 7.37 | - | - | 126.8 | 162.2 | +35.4 |

| 3 | 7.37 | 7.18 | -0.19 | 126.8 | 112.9 | -13.9 |

| 4 | 7.79 | 7.73 | -0.06 | 119.9 | 120.9 | +1.0 |

| 5 | 7.79 | 7.39 | -0.40 | 119.9 | 127.0 | +7.1 |

| 6 | 7.30 | 7.32 | +0.02 | 125.1 | 127.0 | +1.9 |

| 7 | 7.30 | 7.54 | +0.24 | 125.1 | 125.1 | 0.0 |

| 8 | 7.54 | 7.78 | +0.24 | 120.0 | 119.9 | -0.1 |

| 9 | 3.90 | 3.87 | -0.03 | 37.0 | 36.8 | -0.2 |

The fluorine atom's strong electron-withdrawing nature causes a significant downfield shift for the directly attached carbon (C2) and upfield shifts for the ortho (C1) and para (C4, relative to its symmetric counterpart in fluorene) carbons. The effect on the proton chemical shifts is more complex, with both shielding and deshielding observed depending on the position relative to the fluorine atom.

Conclusion

This technical guide has provided a detailed and authoritative overview of the ¹H and ¹³C NMR spectral data of 2-Fluorofluorene. The complete assignment of chemical shifts and coupling constants, along with a standardized experimental protocol, serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science. A thorough understanding of the spectral features detailed herein will facilitate the accurate identification and characterization of 2-Fluorofluorene and related fluorinated polycyclic aromatic hydrocarbons.

References

- Lutnaes, B. F., Luthe, G., Brinkman, U. A. T., & Krane, J. (2005). Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 43(7), 543-550.

-

Sci-Hub. (n.d.). Characterization of monofluorinated polycyclic aromatic compounds by 1 H, 13 C and 19 F NMR spectroscopy. Retrieved from [Link]

-

CORE. (n.d.). Pinpoint‐fluorinated polycyclic aromatic hydrocarbons (F‐PAHs): Syntheses of difluorinated subfamily and. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241132, 2-Fluorofluorene. Retrieved from [Link].

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. (n.d.). PubMed Central. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000524 Fluorene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetamido-fluorene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of fluorene molecules with distinct spectroscopic behavior. Retrieved from [Link]

- Duddeck, H. (2009). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biophysics.org [biophysics.org]

- 5. 2-Fluorofluorene | C13H9F | CID 241132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. 2-Acetylfluorene(781-73-7) 1H NMR [m.chemicalbook.com]

FT-IR and mass spectrometry analysis of 2-Fluorofluorene

An In-Depth Technical Guide to the Analytical Characterization of 2-Fluorofluorene using FT-IR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-Fluorofluorene, a halogenated polycyclic aromatic hydrocarbon (PAH), utilizing Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond procedural outlines to deliver an in-depth narrative on the causality behind experimental choices, ensuring methodological robustness and data integrity. We present detailed, field-proven protocols for sample preparation and analysis, interpretation of spectral and fragmentation data, and the synergistic power of these techniques for unambiguous structural elucidation. This guide is intended for researchers, analytical chemists, and drug development professionals who require a high degree of confidence in their analytical results. All quantitative data is summarized for clarity, and key workflows and chemical processes are visualized using custom diagrams.

Introduction to 2-Fluorofluorene and its Analytical Imperative

2-Fluorofluorene (C₁₃H₉F) is a derivative of fluorene, a foundational structure in the family of polycyclic aromatic hydrocarbons (PAHs).[1] The introduction of a fluorine atom onto the aromatic scaffold significantly alters its electronic properties, lipophilicity, and metabolic fate, making it a compound of interest in environmental science, toxicology, and as a building block in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are paramount. FT-IR spectroscopy provides an invaluable fingerprint of the molecule's functional groups and bonding architecture, while mass spectrometry offers precise molecular weight determination and reveals structural information through controlled fragmentation. The combination of these orthogonal techniques provides a self-validating system for the conclusive identification of 2-Fluorofluorene.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[2] The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 2-Fluorofluorene, key vibrations include the stretching and bending of aromatic C-H bonds, C=C bonds within the rings, and the characteristic C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Attenuated Total Reflectance (ATR) is often preferred for solid samples due to its minimal sample preparation requirements and high reproducibility.[2]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient interferences.

-

Sample Application: Place a small amount (1-2 mg) of the 2-Fluorofluorene powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality, low-intensity spectra.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Post-Analysis Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Spectral Interpretation for 2-Fluorofluorene

The FT-IR spectrum of 2-Fluorofluorene is dominated by absorptions corresponding to its aromatic and fluorinated structure. The interpretation relies on identifying group frequencies that are characteristic of specific bond vibrations.

Key Spectral Features:

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): These absorptions appear as a series of sharp, medium-to-weak bands above 3000 cm⁻¹. Their presence is a clear indicator of the aromatic rings.

-

Aromatic C=C Stretching (1650-1450 cm⁻¹): Multiple sharp bands of variable intensity appear in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the fluorene ring system.

-

C-F Stretching (1250-1050 cm⁻¹): This is a critically important region. The carbon-fluorine bond gives rise to a very strong and prominent absorption band. Its high intensity is due to the large change in dipole moment during the vibration. This peak is a definitive marker for the presence of the fluorine substituent.

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of absorption bands in this "fingerprint" region can provide information about the substitution pattern on the aromatic rings.

Table 1: Summary of Key FT-IR Absorption Bands for 2-Fluorofluorene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Component |

| ~ 3050 | Medium-Weak | C-H Stretch | Aromatic Rings |

| ~ 1610, 1480, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeleton |

| ~ 1240 | Very Strong | C-F Stretch | Fluorine Substituent |

| ~ 850 - 750 | Strong | C-H Out-of-Plane Bend | Aromatic Ring Substitution |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a volatile and thermally stable compound like 2-Fluorofluorene, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It provides both retention time data for separation and mass spectral data for identification.[4][5][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard approach for GC-MS analysis using electron ionization (EI), a hard ionization technique that induces reproducible fragmentation, aiding in structural elucidation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Fluorofluorene (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode to maximize sensitivity.[5][6]

-

Inlet Temperature: Set to 280-300 °C to ensure rapid volatilization without thermal degradation.[6][7]

-

Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

GC Column: A low-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent), is ideal for separating PAHs.[4]

-

Oven Program: A temperature gradient is essential. For example: hold at 100 °C for 2 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.

-

Source Temperature: Set to 230 °C.[6]

-

Transfer Line Temperature: Set to 300 °C to prevent sample condensation.[7]

-

Mass Range: Scan from m/z 45 to 450 to ensure capture of the molecular ion and all significant fragments.[6]

-

Fragmentation Analysis of 2-Fluorofluorene

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak (M⁺•) and structural clues from the fragmentation pattern.[8] The stable aromatic system of 2-Fluorofluorene leads to an abundant molecular ion, which is a hallmark of aromatic compounds.[9]

-

Molecular Ion (M⁺•): The molecular formula is C₁₃H₉F, giving a monoisotopic mass of 184.07 Da.[1] The mass spectrum will show a prominent molecular ion peak at m/z 184 .

-

Key Fragmentation Pathways: The fragmentation of the energetically unstable molecular ion will proceed through the loss of stable neutral species or radicals.

-

Loss of a Hydrogen Radical (H•): Formation of the [M-H]⁺ ion at m/z 183 . This is a common fragmentation for aromatic compounds.

-

Loss of a Fluorine Radical (F•): Cleavage of the C-F bond results in the [M-F]⁺ ion at m/z 165 . This fragment corresponds to the fluorenyl cation and is expected to be a significant peak.

-

Loss of Hydrogen Fluoride (HF): Rearrangement followed by the elimination of a stable neutral HF molecule leads to the [M-HF]⁺• ion at m/z 164 .

-

Table 2: Summary of Key Ions in the Mass Spectrum of 2-Fluorofluorene

| m/z | Proposed Ion Formula | Identity | Significance |

| 184 | [C₁₃H₉F]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 183 | [C₁₃H₈F]⁺ | [M-H]⁺ | Common loss from aromatic ring. |

| 165 | [C₁₃H₉]⁺ | [M-F]⁺ | Confirms presence of fluorine; indicates stable fluorenyl cation. |

| 164 | [C₁₃H₈]⁺• | [M-HF]⁺• | Loss of stable neutral HF. |